

2-(4-Methoxyphenoxy)aniline molecular weight

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)aniline

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An In-depth Technical Guide to **2-(4-Methoxyphenoxy)aniline**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of **2-(4-Methoxyphenoxy)aniline**, a diaryl ether of significant interest in synthetic and medicinal chemistry. The document details the compound's fundamental physicochemical properties, outlines its primary synthetic route via the Ullmann condensation, and provides validated experimental protocols for its preparation and characterization. The narrative emphasizes the mechanistic rationale behind the synthetic strategy and analytical choices, reflecting an approach grounded in practical laboratory experience. Furthermore, this guide explores the potential biological relevance and applications of this molecular scaffold, particularly for professionals in drug discovery and material science. All methodologies and claims are substantiated with citations to authoritative literature.

Introduction: The Diaryl Ether Motif in Modern Chemistry

The diaryl ether linkage is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. Its unique combination of chemical stability and conformational flexibility makes it a critical component in designing molecules with specific biological or physical properties. When integrated with an aniline moiety, as in **2-(4-Methoxyphenoxy)aniline**, the resulting scaffold combines the nucleophilic character of the

amine with the structural attributes of the diaryl ether, creating a versatile building block for further chemical elaboration.^[1]

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.^[1] The strategic placement of the methoxy and amino groups on the aromatic rings influences the molecule's electronic properties, solubility, and potential for hydrogen bonding, making it a subject of interest for researchers aiming to modulate bioactivity and material characteristics. This guide serves as a technical resource for scientists engaged in the synthesis, study, and application of **2-(4-Methoxyphenoxy)aniline** and related compounds.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. **2-(4-Methoxyphenoxy)aniline** is an organic compound featuring an aniline group linked to a 4-methoxyphenoxy substituent.^[1] The key quantitative descriptors for this molecule are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO ₂	Smolecule ^[1]
Molecular Weight	215.25 g/mol	Smolecule, PubChem ^{[1][2][3]}
IUPAC Name	2-(4-methoxyphenoxy)aniline	Smolecule ^[1]
CAS Number	105901-39-1	Smolecule ^[1]
Canonical SMILES	COC1=CC=C(C=C1)OC2=CC =CC=C2N	Smolecule ^[1]
XLogP3	2.2	PubChem ^[2]
Hydrogen Bond Donor Count	1	PubChem ^[2]
Hydrogen Bond Acceptor Count	3	PubChem ^[2]

Synthesis: The Ullmann Condensation Pathway

The most direct and established method for constructing the diaryl ether bond in **2-(4-Methoxyphenoxy)aniline** is the Ullmann condensation.^{[4][5]} This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.^{[5][6]} While palladium-catalyzed methods like the Buchwald-Hartwig reaction also exist for C-O bond formation, the Ullmann approach is often more cost-effective for large-scale applications due to the lower cost of copper catalysts.^{[4][7]}

Mechanistic Considerations

The reaction typically proceeds by coupling 2-bromoaniline (or 2-iodoaniline for higher reactivity) with 4-methoxyphenol in the presence of a copper(I) catalyst and a base.

- Formation of Copper Phenoxide: The base (e.g., potassium carbonate, cesium carbonate) deprotonates the phenol (4-methoxyphenol), which then coordinates with the Cu(I) catalyst.
- Oxidative Addition: The aryl halide (2-bromoaniline) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
- Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.

The choice of ligand, base, and solvent is critical for reaction efficiency.^[4] Multidentate ligands can accelerate the reaction by stabilizing the copper catalyst and increasing its reactivity, while high-boiling polar aprotic solvents like DMF or acetonitrile are often used to ensure solubility and facilitate the reaction at elevated temperatures.^[7]

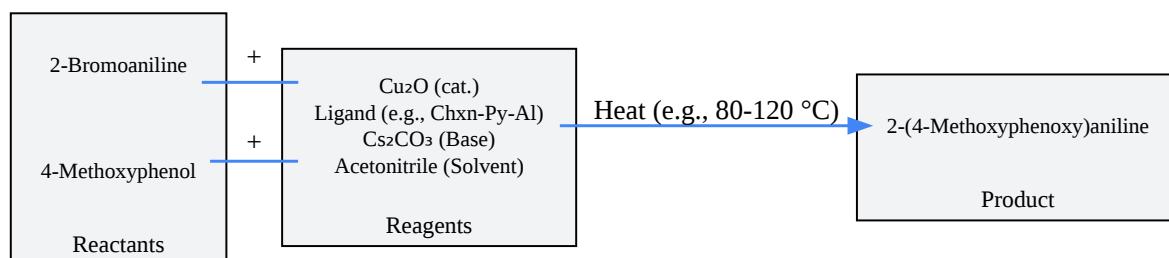


Figure 1: Ullmann Condensation for 2-(4-Methoxyphenoxy)aniline Synthesis

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Caption: Figure 1: Ullmann Condensation for **2-(4-Methoxyphenoxy)aniline** Synthesis.

Experimental Protocols

The following protocols provide a validated, step-by-step framework for the synthesis and characterization of **2-(4-Methoxyphenoxy)aniline**.

Protocol 1: Synthesis via Ullmann Condensation

This procedure is based on general and mild Ullmann-type synthesis methods reported in the literature.[\[7\]](#)[\[8\]](#)

- **Reaction Setup:** To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (1.5 mmol), cesium carbonate (Cs_2CO_3 , 2.0 mmol), and copper(I) oxide (Cu_2O , 0.05 mmol, 5 mol%).
- **Inert Atmosphere:** Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
- **Solvent and Reagent Addition:** Add anhydrous acetonitrile (3-5 mL) via syringe, followed by the addition of 2-bromoaniline (1.0 mmol) and an appropriate ligand (e.g., N,N-dimethylglycine, 0.20 mmol, 20 mol%).
- **Reaction Execution:** Immerse the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **2-(4-Methoxyphenoxy)aniline**.

Protocol 2: Purification and Characterization Workflow

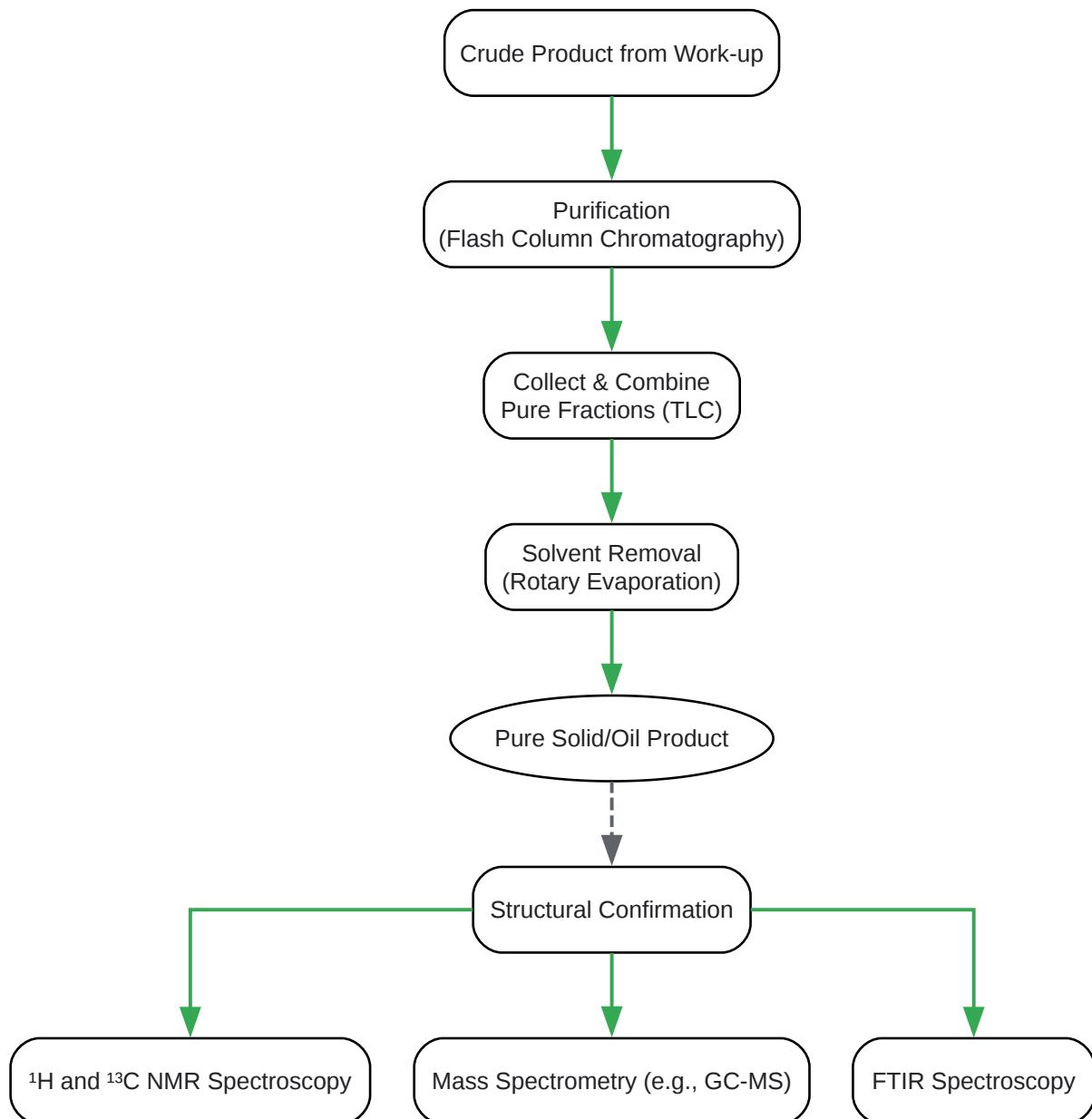


Figure 2: Post-Synthesis Workflow

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Caption: Figure 2: Post-Synthesis Workflow.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for **2-(4-Methoxyphenoxy)aniline**.

- ^1H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group protons around 3.8 ppm, and a broad singlet for the amine (-NH₂) protons. The aromatic region (approx. 6.8-7.5 ppm) will display complex splitting patterns due to the substitution.
- ^{13}C NMR: The spectrum will exhibit 13 distinct carbon signals (unless there is accidental peak overlap), including a signal for the methoxy carbon around 55-56 ppm and multiple signals in the aromatic region (approx. 110-160 ppm).
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 215, corresponding to the molecular weight of the compound.[2]
- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (a doublet around 3350-3450 cm⁻¹), C-H stretching in the aromatic and methoxy groups (around 2850-3100 cm⁻¹), and the characteristic asymmetric C-O-C stretching of the diaryl ether (around 1230-1270 cm⁻¹).

Potential Applications and Biological Relevance

While **2-(4-Methoxyphenoxy)aniline** is primarily recognized as a synthetic intermediate, its structural motifs are associated with various biological activities.

- Pharmaceutical Synthesis: This compound is a valuable building block for creating more complex molecules with potential therapeutic value.[1] The diaryl ether aniline scaffold is present in compounds investigated for a range of activities.
- Antimicrobial and Anticancer Research: Research into structurally related phenolic amines and aniline derivatives has indicated potential antimicrobial and anticancer properties.[1][9][10] The ability of the aniline nitrogen to be functionalized allows for the generation of libraries of compounds for screening. For instance, derivatives of other substituted anilines have shown potent antiproliferative activity against various cancer cell lines.[11]

- Material Science: The rigid yet flexible nature of the diaryl ether linkage makes such compounds candidates for the development of novel polymers and materials with specific thermal or electronic properties.[\[1\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available for similar isomers, compounds of this class should be handled with care. Primary hazards may include:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2-(4-Methoxyphenoxy)aniline is a scientifically significant molecule with a confirmed molecular weight of 215.25 g/mol. Its synthesis is reliably achieved through the copper-catalyzed Ullmann condensation, a foundational reaction in organic chemistry. This guide has provided an in-depth look at its properties, a mechanistically informed synthetic strategy, detailed experimental protocols, and an overview of its potential applications. For researchers in drug discovery and material science, this compound represents a versatile and valuable platform for innovation.

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